2-amino-N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-6-methylpyrimidine-4-carboxamide
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Overview
Description
2-amino-N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-6-methylpyrimidine-4-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine core substituted with an amino group, a difluorophenoxy group, and a pyridinylmethyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-6-methylpyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. One common approach is the reaction of 2,4-difluorophenol with 3-bromopyridine under Suzuki-Miyaura coupling conditions to form the difluorophenoxy-pyridine intermediate . This intermediate is then reacted with 2-amino-6-methylpyrimidine-4-carboxamide under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-6-methylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and difluorophenoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-amino-N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-6-methylpyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-6-methylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide: Shares a similar difluorophenoxy group but differs in the core structure.
N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide: Contains a similar amino group but has different substituents and core structure.
Uniqueness
The uniqueness of 2-amino-N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-6-methylpyrimidine-4-carboxamide lies in its specific combination of functional groups and core structure, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-amino-N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-6-methylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N5O2/c1-10-7-14(25-18(21)24-10)16(26)23-9-11-3-2-6-22-17(11)27-15-5-4-12(19)8-13(15)20/h2-8H,9H2,1H3,(H,23,26)(H2,21,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDQZQQHBCUBID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C(=O)NCC2=C(N=CC=C2)OC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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